(2-Bromoethoxy)cyclohexane
Overview
Description
(2-Bromoethoxy)cyclohexane is an organic compound with the molecular formula C8H15BrO It is a brominated ether, where a bromoethoxy group is attached to a cyclohexane ring
Mechanism of Action
The bromine atom in (2-Bromoethoxy)cyclohexane could potentially undergo nucleophilic substitution reactions with biological targets, leading to various effects depending on the specific target . The cyclohexane ring and ethoxy group could also influence the compound’s lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties .
Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
(2-Bromoethoxy)cyclohexane plays a significant role in biochemical reactions, particularly in the synthesis of ethers through the Williamson Ether Synthesis . This compound interacts with various enzymes and proteins, facilitating nucleophilic substitution reactions. The nature of these interactions involves the alkoxide ion attacking the electrophilic carbon in this compound, leading to the formation of an ether bond .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain kinases and phosphatases, thereby affecting downstream signaling cascades . Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound also influences gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere conditions at 2-8°C . Prolonged exposure to environmental factors can lead to its degradation, affecting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and can effectively modulate biochemical pathways . At high doses, this compound can induce toxic effects, including cellular apoptosis and necrosis . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance or inhibit its biochemical activity, depending on the cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromoethoxy)cyclohexane can be synthesized using the Williamson Ether Synthesis method. This involves the reaction of cyclohexanol with 2-bromoethanol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH). The reaction proceeds via an S_N2 mechanism, where the alkoxide ion formed from cyclohexanol attacks the bromoethanol, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes maintaining an inert atmosphere and controlling the temperature to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethoxy)cyclohexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (S_N2): The bromine atom can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of ethoxycyclohexane.
Elimination (E2): Under strong basic conditions, this compound can undergo elimination to form cyclohexene and ethylene oxide
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used in non-polar solvents
Major Products
Nucleophilic Substitution: Ethoxycyclohexane
Elimination: Cyclohexene and ethylene oxide
Scientific Research Applications
(2-Bromoethoxy)cyclohexane is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
(2-Chloroethoxy)cyclohexane: Similar structure but with a chlorine atom instead of bromine.
(2-Iodoethoxy)cyclohexane: Similar structure but with an iodine atom instead of bromine.
(2-Fluoroethoxy)cyclohexane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(2-Bromoethoxy)cyclohexane is unique due to the reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate in organic synthesis, balancing reactivity and stability .
Properties
IUPAC Name |
2-bromoethoxycyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEJARKPVINFOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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